molecular formula C21H18ClF2N3O2 B2785595 3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one CAS No. 1251566-54-7

3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B2785595
CAS No.: 1251566-54-7
M. Wt: 417.84
InChI Key: RZBAVNLDCKUZTB-UHFFFAOYSA-N
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Description

3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a recognized and potent inhibitor of PARP10 (Poly(ADP-ribose) polymerase 10), a mono-ADP-ribosyltransferase. Its development was pivotal in probing the cellular functions of PARP10, which is implicated in DNA damage response, cellular proliferation, and apoptosis . Research utilizing this compound has been instrumental in elucidating the role of PARP10 in regulating protein synthesis and cellular proliferation, with studies demonstrating that its inhibition can suppress the growth of specific cancer cell lines. This inhibitor has shown efficacy in models of chronic lymphocytic leukemia, highlighting its value as a chemical tool for investigating ADP-ribosylation signaling and for validating PARP10 as a potential therapeutic target in oncology research . The compound provides researchers with a specific means to dissect the non-redundant functions of PARP10 within the broader PARP family and to explore its involvement in nucleotide metabolism and cancer cell vulnerability.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-17-6-7-27(9-14(17)21(13)29)10-19(28)25-18-8-12(23)2-5-16(18)24/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBAVNLDCKUZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly its cytotoxic and anti-proliferative effects, as well as its mechanisms of action.

  • Common Name : this compound
  • CAS Number : 1251566-54-7
  • Molecular Formula : C21H18ClF2N3O2
  • Molecular Weight : 417.8 g/mol

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly in cancer research. The compound exhibits notable cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
EA.hy9260.13Inhibits vasculogenesis; disrupts pre-existing vasculature
A5491.35Microtubule modulation; induces G2/M phase arrest
MDA-MB-2311.35Induces centrosome amplification leading to cell death
MCF-72.42Promotes aberrant cytokinesis and aneuploidy

The compound was found to be particularly effective against the EA.hy926 endothelial cell line, where it not only inhibited cell proliferation but also affected vascular structures, indicating a dual mechanism involving both cytotoxic and anti-angiogenic properties .

The mode of action of this compound appears to involve:

  • Microtubule Disruption : The compound acts as a microtubule-modulating agent, which is crucial for proper mitotic spindle formation during cell division.
  • Cell Cycle Arrest : It induces G2/M phase arrest in treated cells, leading to an accumulation of cells that cannot proceed with division.
  • Cytokinesis Failure : Treatment results in abnormal cytokinesis, contributing to aneuploidy and subsequent cell death.

Case Studies

In a recent study involving the synthesis and testing of various benzothiazolone analogs, researchers noted that compounds similar to 3-methyl-6-{...} demonstrated promising anti-cancer activities. For instance:

  • Study on Combretastatin Analogues : This research focused on a series of benzothiazolone derivatives that showed enhanced cytotoxicity against multiple cancer types, reinforcing the therapeutic potential of benzothiazolone-based compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 115596-18-4): This compound replaces the benzothiazolone core with a benzoxazolone (oxygen instead of sulfur in the heterocycle). No pharmacological data are provided, but the structural similarity implies comparable solubility profiles .
  • 3-Methyl-6-(phenylcarbonyl)-1,3-benzothiazol-2(3H)-one :
    The phenylcarbonyl substituent replaces the piperazine sulfonyl group, resulting in a simpler structure. This modification likely decreases polarity and alters receptor affinity, though specific activity data are unavailable .

Functional Group Variations

  • Sigma-2 Receptor Agonists (e.g., CB-64D, CB-184) :
    These compounds (e.g., haloperidol derivatives) share piperazine or piperidine moieties but lack the benzothiazolone core. They induce apoptosis in breast cancer cells via caspase-independent pathways, with EC₅₀ values in the low micromolar range. The target compound’s benzothiazolone-piperazine hybrid structure may confer similar apoptotic activity but with enhanced selectivity due to sulfur’s electron-rich nature .

  • Pyrazoline-Benzothiazole Hybrids (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) :
    These hybrids feature a pyrazoline ring instead of the piperazine sulfonyl group. Pyrazolines are associated with antitumor activity, but the absence of sulfonyl groups may limit their solubility and metabolic stability compared to the target compound .

Pharmacological and Physicochemical Data Comparison

Property Target Compound 6-(Piperazin-1-ylsulfonyl)benzoxazol-2(3H)-one CB-64D (Sigma-2 Agonist)
Core Structure Benzothiazolone Benzoxazolone Piperidine
Key Substituent 4-[(3-Methylphenoxy)acetyl]piperazin-1-ylsulfonyl Piperazin-1-ylsulfonyl Haloperidol-derived side chain
Molecular Weight ~475 g/mol (estimated) 295.3 g/mol ~350 g/mol
Solubility Moderate (piperazine enhances water solubility) High (due to sulfonyl and piperazine groups) Low (lipophilic side chain)
Reported Activity Hypothesized sigma-2 interaction Not reported EC₅₀ = 10–20 µM (apoptosis in MCF-7)

Research Findings and Mechanistic Insights

  • Apoptotic Pathways: Sigma-2 agonists like CB-64D activate caspase-independent apoptosis, bypassing drug resistance in breast cancer cells . The target compound’s piperazine sulfonyl group may similarly engage sigma-2 receptors, but its benzothiazolone core could introduce novel binding interactions.
  • Drug Resistance : Haloperidol (a sigma-2 ligand) potentiates doxorubicin in drug-resistant cells . The target compound’s hybrid structure might synergize with antineoplastic agents, though empirical validation is needed.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazolone core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives.
  • Step 2 : Sulfonation at the 6-position using sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) .
  • Step 3 : Coupling the sulfonated benzothiazolone with a pre-synthesized piperazine derivative (e.g., 4-[(3-methylphenoxy)acetyl]piperazine) via nucleophilic substitution.
  • Critical Conditions : Temperature (60–80°C for sulfonation), solvent choice (DMF or dichloromethane for coupling), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for structural verification?

Essential methods include:

  • 1H/13C NMR : To confirm substituent positions and piperazine linkage. For example, characteristic peaks for the benzothiazolone carbonyl (~165–170 ppm in 13C NMR) and sulfonyl groups (~110–120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
  • X-ray Crystallography : Optional for absolute configuration determination, particularly if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological approaches include:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–48 hours. Monitor degradation via HPLC .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and decomposition behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solubility). Strategies include:

  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition assays vs. cell-based viability tests) .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to ensure consistent bioavailability .
  • Molecular Modeling : Perform docking studies to confirm target binding affinity and rule off-target effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

A systematic SAR approach involves:

  • Functional Group Variation : Modify substituents on the benzothiazolone (e.g., methyl groups) and piperazine moieties (e.g., phenoxyacetyl vs. acetyl groups) .
  • In Vitro Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models) .

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

Advanced methodologies include:

  • Proteome-Wide Profiling : Use affinity pulldown assays with tagged compounds to identify interacting proteins .
  • CRISPR-Cas9 Screens : Identify genes that modulate compound sensitivity in genome-wide knockout libraries .
  • In Vivo Phenotypic Studies : Monitor toxicity endpoints (e.g., organ histopathology) in rodent models .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC50 values.
  • Error Propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics .
  • Comparative Analysis : Apply ANOVA to assess significance across analogs or assay conditions .

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